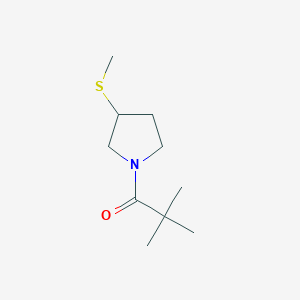
(1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride, also known as MSMP, is a chemical compound widely used in scientific research. It is a synthetic molecule that has been shown to have potential therapeutic applications in various fields, including cancer research, neuroscience, and drug discovery.
Mechanism of Action
The exact mechanism of action of (1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride is not fully understood, but it is believed to work by modulating various cellular pathways and signaling molecules. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In the brain, this compound has been shown to enhance the activity of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce DNA damage and inhibit the activity of enzymes involved in DNA replication and repair. In the brain, this compound has been shown to enhance the activity of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
(1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride, including:
1. Developing new this compound derivatives with improved biological activity and specificity.
2. Studying the potential therapeutic applications of this compound in other fields, such as immunology and infectious diseases.
3. Investigating the mechanism of action of this compound in more detail to better understand its cellular targets and signaling pathways.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound as a potential therapeutic agent for various diseases.
In conclusion, this compound is a synthetic molecule with promising potential for use in various fields of scientific research. Its unique properties and mechanisms of action make it a valuable tool for studying cellular pathways and developing new therapeutic agents.
Synthesis Methods
(1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride is synthesized through a multi-step process that involves the reaction of pyrrolidine with methanesulfonyl chloride, followed by the addition of methylamine. The resulting product is then purified through crystallization and recrystallization to obtain the final product in the form of a white powder.
Scientific Research Applications
(1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for developing new anti-cancer drugs. In neuroscience, this compound has been shown to enhance cognitive function and memory, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in drug discovery, as it can be used as a building block for synthesizing new compounds with specific biological activities.
properties
IUPAC Name |
(1-methylsulfonylpyrrolidin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-3-2-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCMOQXGAPHVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423027-62-6 |
Source


|
| Record name | (1-methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2791980.png)

![1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2791985.png)




![4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2791992.png)


